



Application Notes: Diisopropyl Sulfate as a Versatile O-Sulfation Reagent

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Compound of Interest		
Compound Name:	Diisopropyl sulfate	
Cat. No.:	B1214918	Get Quote

Introduction

O-sulfation is a critical post-translational modification that plays a pivotal role in a multitude of biological processes, including cell signaling, protein recognition, and detoxification.[1][2][3] The introduction of a sulfate group can significantly alter a molecule's solubility, charge, and biological activity, making sulfated compounds valuable targets in drug discovery and chemical biology.[4][5] Historically, the chemical synthesis of these organosulfates has been challenging, often requiring harsh reagents like sulfuric acid or sulfur trioxide-amine complexes, which are incompatible with sensitive functional groups.[5]

A recent breakthrough leverages the tunable reactivity of dialkyl sulfates, such as **diisopropyl sulfate** (DPS), for a general and robust O-sulfation method.[1][2][5] Traditionally used as alkylating agents, DPS can be repurposed as an effective O-sulfation reagent when activated by tetrabutylammonium bisulfate (Bu₄NHSO₄).[1][3] This activation is thought to enhance the electrophilicity of the sulfur atom, facilitating the transfer of the sulfate group to a wide array of nucleophiles.[1][2] This protocol has demonstrated remarkable versatility, successfully sulfating a diverse range of substrates including primary and secondary alcohols, phenols, N-OH compounds, carbohydrates, amino acids, and complex natural products.[1][2]

Key Advantages:

 Mild Reaction Conditions: The reaction typically proceeds at room temperature, preserving delicate functional groups.



- Broad Substrate Scope: Effective for a wide variety of hydroxyl-containing compounds.[1]
- Operational Simplicity: The protocol is straightforward and does not require specialized equipment.
- Good to Excellent Yields: Generally provides high yields for a range of substrates.

Safety and Handling Precautions

Diisopropyl sulfate is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[6]

- Toxicity: Harmful if swallowed or in contact with skin.[6][7][8] It is classified as moderately toxic upon single ingestion or dermal contact.[7]
- Corrosivity: Causes severe skin burns and serious eye damage.[6][7][8]
- Carcinogenicity: Suspected of causing cancer.[6][8] The International Agency for Research on Cancer (IARC) classifies diisopropyl sulfate in Group 2B, "possibly carcinogenic to humans".[8][9]
- Handling: Avoid all personal contact, including inhalation.[10] Wear appropriate personal
 protective equipment (PPE), including chemical-resistant gloves (inspected prior to use),
 safety glasses or a face shield, and a lab coat.[6]
- Storage: Store in a tightly closed container in a freezer under an inert atmosphere.[6] Store locked up.[6]
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[6][10]

Data Presentation: Substrate Scope and Reaction Yields

The following table summarizes the O-sulfation of various substrates using **diisopropyl sulfate** (DPS) activated by tetrabutylammonium bisulfate (Bu₄NHSO₄), demonstrating the versatility of the method.



Substrate (Structure)	Substrate Class	Conditions (DPS / Bu ₄ NHSO ₄ equiv.)	Yield (%)	Reference
1-Octanol	Primary Alcohol	1.2 / 2.0	95	[1]
Cyclohexylmetha nol	Primary Alcohol	1.2 / 2.0	96	[1]
Benzyl alcohol	Primary Alcohol	1.2 / 2.0	92	[1]
2-Phenylethanol	Primary Alcohol	1.2 / 2.0	94	[1]
2-Adamantanol	Secondary Alcohol	1.2 / 2.0	85	[1]
Cyclohexanol	Secondary Alcohol	1.2 / 2.0	88	[1]
(-)-Menthol	Secondary Alcohol	1.2 / 2.0	82	[1]
Phenol	Phenol	1.2 / 2.0	98	[1]
4-Methoxyphenol	Phenol	1.2 / 2.0	99	[1]
Estrone	Natural Product (Phenol)	1.2 / 2.0	95	[1]
N- Hydroxyphthalimi de	N-OH Compound	1.2 / 2.0	94	[1]

Table 1: O-Sulfation of various alcohols, phenols, and N-OH compounds using the DPS/Bu₄NHSO₄ system. Reactions were typically performed with the substrate (1.0 equiv), DPS, and Bu₄NHSO₄ in an appropriate solvent at room temperature for 12-24 hours. Yields are isolated yields.[1]

Experimental Protocols

General Protocol for O-Sulfation using Diisopropyl Sulfate



This protocol describes a general procedure for the O-sulfation of a hydroxyl-containing substrate.

Materials:

- Hydroxyl-containing substrate (e.g., alcohol, phenol)
- Diisopropyl sulfate (DPS)
- Tetrabutylammonium bisulfate (Bu₄NHSO₄)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the hydroxylcontaining substrate (1.0 equiv) and tetrabutylammonium bisulfate (Bu₄NHSO₄, 2.0 equiv).
- Dissolve the solids in a minimal amount of anhydrous solvent (e.g., DCM).
- While stirring the solution at room temperature, add disopropyl sulfate (DPS, 1.2 equiv) dropwise via syringe. Caution: DPS is toxic and corrosive; handle in a fume hood.



- Allow the reaction mixture to stir at room temperature for 12-24 hours.
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure sulfated product.
- Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

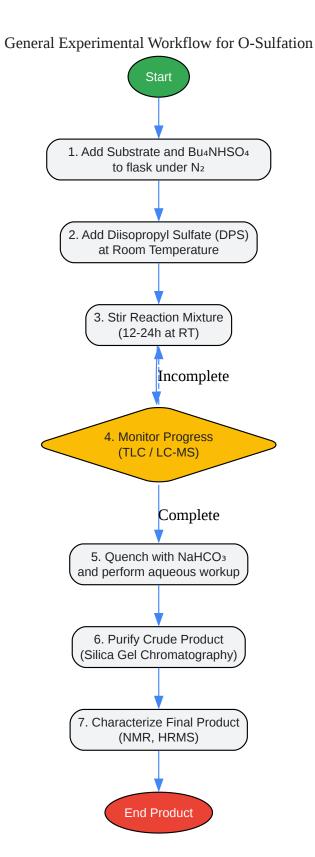
Visualizations

Proposed Activation and Sulfation Mechanism Reactants **Products** Diisopropyl Sulfate Activation Activation Step ((iPrO)2SO2) Isopropyl Bisulfate **Activated Complex** (iPrO-SO₃H) [(iPrO)₂SO₂•••HSO₄-] Nucleophilic Attack Bu₄N⁺HSO₄⁻ (O-Sulfation) Sulfated Product Nucleophilic Attack (R-OSO3- Bu4N+) Substrate (O-Sulfation) (R-OH)

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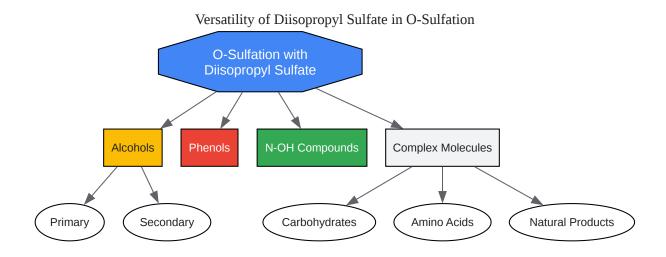
Caption: Proposed activation of **diisopropyl sulfate** by bisulfate and subsequent O-sulfation.



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Caption: Step-by-step workflow for a typical O-sulfation reaction using diisopropyl sulfate.



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Caption: Substrate scope of the **diisopropyl sulfate** O-sulfation method.

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